molecular formula C20H21N3O3S2 B2915282 N-(2,3-dimethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105227-77-7

N-(2,3-dimethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2915282
CAS No.: 1105227-77-7
M. Wt: 415.53
InChI Key: MSWIWMDRSZNXGY-UHFFFAOYSA-N
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Description

Product Overview N-(2,3-dimethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core, a privileged structure in medicinal chemistry. The molecule is characterized by a thiazole ring substituted at the 4-position with an acetamide group linked to a 2,3-dimethylphenyl moiety. The 2-position of the thiazole ring is functionalized with a (4-(methylsulfonyl)phenyl)amino group, creating a hybrid structure with combined electron-withdrawing and electron-donating substituents that influence its physicochemical properties . The compound is supplied with the CAS Number 1105227-77-7 and a molecular weight of 415.5 g/mol . Research Applications and Value This compound is of significant interest in preclinical research, particularly in the field of oncology. Thiazole derivatives are extensively studied for their diverse biological activities, including potent anticancer properties . The structural motif of this compound suggests potential as a lead molecule for developing novel antineoplastic agents. Research into similar 1,3-thiazole derivatives has demonstrated potent cytotoxic activity against various cancerous cell lines, including cervical cancer (Hela), lung carcinoma (A549), and glioblastoma (U87) . The presence of the thiazole ring is a key feature, as this moiety is found in several FDA-approved drugs and clinical candidates for conditions ranging from cancer to neurodegenerative diseases . Potential Mechanism of Action While the specific mechanism of action for this compound is a subject of ongoing research, thiazole-containing analogs are known to exert biological effects through multiple pathways. These can include the inhibition of key enzymatic pathways critical for cellular metabolism and proliferation . Furthermore, studies on related structures indicate potential for inducing apoptosis in cancer cells by activating caspase-3, reducing mitochondrial membrane potential (MMP), and generating reactive oxygen species (ROS) . The incorporation of electron-withdrawing groups, such as the methylsulfonyl moiety on the phenyl ring, has been associated with enhanced bioactivity and cytotoxicity in structure-activity relationship (SAR) analyses . Handling and Safety This product is intended for research purposes only. It is strictly for use in laboratory in vitro studies and is not certified for human or veterinary diagnostic or therapeutic use. The compound should be handled by qualified professionals using appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-5-4-6-18(14(13)2)23-19(24)11-16-12-27-20(22-16)21-15-7-9-17(10-8-15)28(3,25)26/h4-10,12H,11H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWIWMDRSZNXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 358.45 g/mol

The presence of the thiazole ring is noteworthy, as thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that thiazole-containing compounds exhibit significant antimicrobial properties. For instance, a study on thiazole derivatives showed promising activity against various bacterial strains, indicating that modifications in the thiazole structure can enhance efficacy against pathogens .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(2,3-dimethylphenyl)-...Staphylococcus aureus8 µg/mL
N-(2,3-dimethylphenyl)-...Escherichia coli16 µg/mL
N-(2,3-dimethylphenyl)-...Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance anticancer activity .

Case Study: Anticancer Efficacy

In a recent study, a series of thiazole derivatives were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, compounds with electron-withdrawing groups at the para position of the phenyl ring demonstrated enhanced cytotoxicity against A-431 and Jurkat cell lines .

The biological activity of N-(2,3-dimethylphenyl)-... can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiazole derivatives often inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Interference with DNA Replication : Certain thiazoles disrupt DNA synthesis, leading to cell cycle arrest.

Toxicity and Safety Profile

Evaluating the safety profile of N-(2,3-dimethylphenyl)-... is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate low cytotoxicity in normal mammalian cell lines, suggesting that this compound may possess a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of the compound. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances potency.
  • Substituent Effects : Methyl or halogen substituents on the phenyl ring influence both solubility and bioactivity.

Table 2: Summary of SAR Findings

Substituent TypePositionEffect on Activity
MethylorthoIncreased potency
HalogenparaEnhanced solubility
Electron-withdrawing groupmetaImproved bioactivity

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s structure suggests feasible synthesis via amine coupling, analogous to methods in and .
  • Biological Potential: Structural parallels to CDK9 and urease inhibitors imply possible activity in enzymatic pathways, though empirical validation is needed.

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